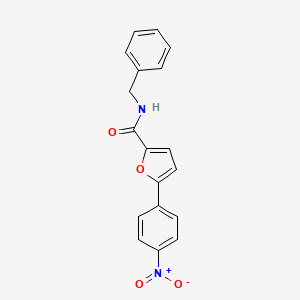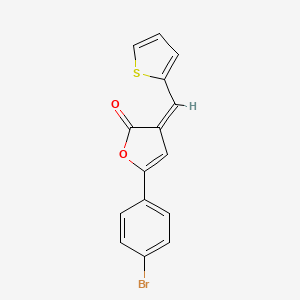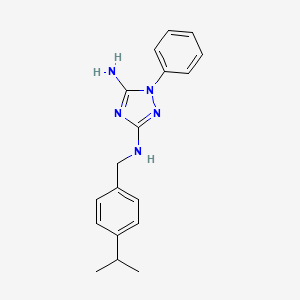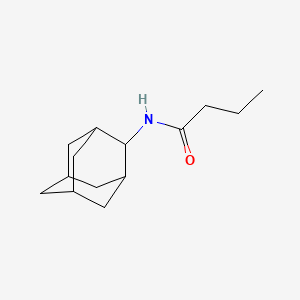
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide, also known as BIA, is a synthetic compound that belongs to the family of amides. It has been widely used in scientific research due to its potential as a pharmacological agent. BIA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to act on the central nervous system. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has also been found to reduce pain by modulating the activity of pain receptors. Additionally, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been found to exhibit anticonvulsant properties by inhibiting the activity of voltage-gated sodium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide also has some limitations. It is a relatively new compound, which means that its safety profile is not fully understood. Additionally, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide is a complex molecule, which makes it difficult to study its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide. One potential application is as an anticancer agent. Further studies are needed to determine the efficacy of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide in vivo and to elucidate its mechanism of action. Additionally, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide may have potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide in these applications. Finally, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide may have potential as a tool for studying the mechanisms of GABA receptor modulation and voltage-gated sodium channel inhibition.
Métodos De Síntesis
The synthesis of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide involves the reaction of tert-butylamine with benzyl chloroformate to form N-benzyl-N-tert-butyl carbamate. This is followed by the reaction of the carbamate with 4-isopropylphenoxyacetyl chloride to yield N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide. The entire process takes place under controlled conditions and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-benzyl-N-tert-butyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17(2)19-11-13-20(14-12-19)25-16-21(24)23(22(3,4)5)15-18-9-7-6-8-10-18/h6-14,17H,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFORGFECCPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)



![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)


![3-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768060.png)